1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a P-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst such as vitamin B1 and proceeds under mild conditions . Another method involves the condensation of substituted phenylhydrazine with α,β-unsaturated aldehydes or ketones .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the P-tolyl group.
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but has a methyl group instead of the P-tolyl group.
Uniqueness: 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the 4-chlorophenyl and P-tolyl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be exploited in designing molecules with tailored properties for specific applications .
Properties
CAS No. |
618098-47-8 |
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Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13ClN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-11H,1H3 |
InChI Key |
FIWLCOSLORLJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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